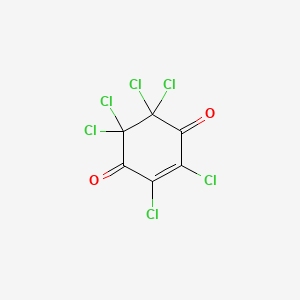
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione
Vue d'ensemble
Description
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione is an organochlorine compound characterized by a six-carbon ring with multiple chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione can be synthesized through the chlorination of cyclohexene under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds via electrophilic addition, where chlorine atoms are added to the double bond of cyclohexene, followed by further chlorination to achieve the desired hexachlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and controlled chlorination. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclohexenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated cyclohexenes.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of multiple chlorine substituents on cyclohexene stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine substituents can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, and interference with signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another hexachlorinated cyclohexane with different chlorine substitution patterns.
Hexachlorocyclohexa-2,5-dien-1-one: A related compound with a similar structure but different reactivity and applications.
Uniqueness
2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6O2/c7-1-2(8)4(14)6(11,12)5(9,10)3(1)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXHDIKDLDDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289560 | |
| Record name | 2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-09-7 | |
| Record name | 2,3,5,5,6,6-Hexachloro-2-cyclohexene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC61921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)
![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)









